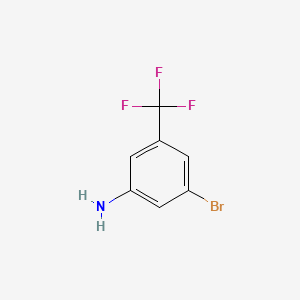

3-Bromo-5-(trifluoromethyl)aniline

描述

3-Bromo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups at the 3 and 5 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences due to its unique chemical properties.

准备方法

Multi-Step Synthesis from 4-Bromo-2-Trifluorotoluidine

The most well-documented synthesis, described in CN101168510A , involves a five-step sequence starting from 4-bromo-2-trifluorotoluidine. This method is optimized for scalability, with a total yield of 43%.

Acetylation

Reagents : Acetic acid, acetic anhydride, 4-bromo-2-trifluorotoluidine

Conditions : 50–60°C, reflux

Reaction :

$$

\text{4-Bromo-2-trifluorotoluidine} + \text{Acetic anhydride} \rightarrow \text{Acetylated intermediate}

$$

Yield : 98%.

The acetylation protects the amine group, preventing undesired side reactions in subsequent steps.

Nitration

Reagents : Sulfuric acid, nitric acid

Conditions : 10°C, controlled addition

Reaction :

$$

\text{Acetylated intermediate} + \text{HNO}_3 \rightarrow \text{Nitro derivative}

$$

Key Insight : Low-temperature nitration minimizes byproducts. Excess nitric acid is avoided to prevent over-nitration.

Deacetylation

Reagents : Hydrochloric acid, ammonia

Conditions : Reflux, pH adjustment to alkalinity

Reaction :

$$

\text{Nitro derivative} \rightarrow \text{Deacetylated intermediate}

$$

Note : Hydrolysis of the acetyl group regenerates the free amine.

Deamination

Reagents : Sodium nitrite, sulfuric acid, phosphoric acid, copper oxide

Conditions : ≤20°C

Reaction :

$$

\text{Deacetylated intermediate} \rightarrow \text{Diazonium intermediate} \rightarrow \text{Brominated product}

$$

Mechanism : The Sandmeyer reaction replaces the amino group with bromine via diazonium salt formation.

Reduction

Reagents : Iron powder, acetic acid

Conditions : 90–95°C

Reaction :

$$

\text{Brominated product} \rightarrow \text{3-Bromo-5-(trifluoromethyl)aniline}

$$

Yield : 43% (overall).

Industrial Adaptations and Versatility

The patent highlights the method’s adaptability for synthesizing analogs (e.g., 3-chloro- or 3-fluoro-substituted derivatives) by modifying halogen sources. Key industrial advantages include:

- Scalability : Utilizes conventional unit operations.

- Cost Efficiency : Low-cost catalysts (e.g., zinc powder in acetylation).

- Purity : Final product purity >99.6% after crystallization.

Impurity Analysis and Purification Challenges

A study employing LC-SPE/NMR identified three major impurities in this compound:

- Nitro-containing byproducts : Formed during incomplete reduction or nitration.

- Di-brominated analogs : Result from over-bromination in the deamination step.

- Acetylated residues : Traces from incomplete deacetylation.

Mitigation Strategies :

- Chromatographic purification : LC-SPE isolates impurities for NMR characterization.

- Process optimization : Strict temperature control during nitration and deamination minimizes side reactions.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

3-Bromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other groups through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidation and Reduction Products: Corresponding nitro or amino derivatives.

科学研究应用

Pharmaceutical Applications

Intermediate for Anticancer Drugs

3-Bromo-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of novel anticancer medications. Its unique trifluoromethyl group enhances the biological activity of compounds, making them more effective against cancer cells. A patent describes a preparation technique that yields this compound with a recovery rate of 43%, emphasizing its feasibility for industrial production .

Mechanism of Action

The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical for pharmacokinetics. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Biological Research Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that this compound exhibits potent inhibitory effects on FGFR1, with an IC50 value significantly lower than that of non-fluorinated analogs. This suggests that the trifluoromethyl substitution enhances receptor binding affinity and selectivity, making it a promising candidate for drug development targeting FGFR-related pathways.

Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including resistant ones. The results indicated notable efficacy, suggesting its potential as a lead compound for antibiotic development.

Material Science Applications

Building Block in Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop innovative materials with specific properties, such as polymers and coatings.

Case Study 1: FGFR Inhibition

A study focused on various aniline derivatives showed that this compound exhibited significant inhibition against FGFR1. The presence of the trifluoromethyl group was found to enhance binding affinity compared to non-fluorinated analogs.

Case Study 2: Antimicrobial Efficacy

In an investigation assessing antimicrobial properties, this compound demonstrated effectiveness against resistant bacterial strains, indicating its potential role in developing new antibiotics.

作用机制

The mechanism of action of 3-Bromo-5-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it acts as an intermediate that undergoes further modifications to produce active pharmaceutical ingredients. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

相似化合物的比较

Similar Compounds

- 3-Chloro-5-(trifluoromethyl)aniline

- 3-Fluoro-5-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

3-Bromo-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a versatile intermediate in various chemical syntheses .

生物活性

3-Bromo-5-(trifluoromethyl)aniline (CAS No. 54962-75-3) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom and a trifluoromethyl group on its aniline structure, which may influence its reactivity and biological interactions.

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.03 g/mol

- Boiling Point : 221-223 °C

- Flash Point : 107 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial properties. Its structural characteristics suggest it may interact with various biological targets, including bacterial enzymes and cellular components.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial efficacy of compounds similar to this compound. For instance, compounds with similar halogen and trifluoromethyl substitutions have shown significant activity against Gram-positive bacteria, including multi-drug resistant strains such as Staphylococcus aureus and Enterococcus faecalis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 125 μg/mL |

The mechanism of action appears to involve the inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production, leading to bactericidal effects .

Case Studies

- Antibacterial Efficacy : In a study comparing various fluorinated anilines, this compound demonstrated a notable bactericidal effect against both aerobic and anaerobic Gram-positive pathogens. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic candidate .

- Biofilm Inhibition : Research has also highlighted the compound's ability to inhibit biofilm formation in bacterial cultures. This property is crucial for preventing chronic infections associated with biofilms, which are notoriously difficult to treat due to their protective matrix .

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups is essential for the biological activity observed in this class of compounds. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with bacterial targets. Conversely, the bromine atom may influence binding affinity and specificity towards bacterial enzymes involved in resistance mechanisms .

常见问题

Q. Basic: What are the common synthetic routes for preparing 3-Bromo-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it serves as a starting material in the synthesis of sulfonamide derivatives (e.g., N-(3-Bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide) through reactions with benzenesulfonyl chloride under basic conditions. Key optimization parameters include:

- Temperature control : Reactions often proceed at room temperature or mild heating (20–80°C).

- Solvent selection : Toluene or dichloromethane (DCM) is used for solubility and stability .

- Catalysts : Base catalysts like triethylamine (TEA) improve yields by neutralizing acidic byproducts .

Data Table :

| Reaction Type | Yield | Conditions | Reference |

|---|---|---|---|

| Sulfonylation | 26% | Toluene, RT, 8 h | |

| Thiourea formation | 40% | DCM, ice-bath, 18 h stirring |

Q. Basic: What purification techniques are effective for isolating this compound derivatives?

Methodological Answer:

Flash column chromatography (FCC) and preparative HPLC are standard methods:

- Flash chromatography : Uses gradients of hexane:ethyl acetate (e.g., 70:30) to separate products based on polarity .

- Preparative HPLC : Ideal for polar impurities; achieves >90% purity via reverse-phase C18 columns with acetonitrile/water mobile phases .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products .

Q. Advanced: How can unknown impurities in this compound be identified and quantified?

Methodological Answer:

Liquid chromatography-solid phase extraction/nuclear magnetic resonance (LC-SPE/NMR) combined with UHPLC-UV-DAD is a robust approach:

- LC-SPE/NMR : Enables isolation of impurities (0.1–1.5% abundance) via SPE cartridges, followed by 1D/2D NMR (¹H, ¹³C, COSY) and MS analysis .

- Key parameters :

Q. Advanced: What spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

Multi-nuclear NMR and high-resolution mass spectrometry (HRMS) are critical:

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.5–8.3 ppm) and CF₃ groups (δ -62.9 ppm in ¹⁹F NMR) .

- HRMS : Confirms molecular ions (e.g., [M+H]+ = 315.9352 for a bromo-trifluoromethyl derivative) .

Data Table :

| NMR Type | Key Peaks (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 8.34 (s, 1H), 7.76 (s, 1H) | Aromatic protons | |

| ¹³C | 132.84, 125.93 | Aromatic carbons | |

| ¹⁹F | -62.94 | CF₃ group |

Q. Advanced: How do computational models explain the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) studies reveal:

- Electron-withdrawing effects : The CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions.

- Frontier molecular orbitals (FMOs) : Lower energy LUMOs enhance electrophilic attack susceptibility .

- Solvent effects : Polar solvents stabilize transition states, accelerating reactions like sulfonation .

Q. Advanced: What role does this compound play in designing kinase inhibitors?

Methodological Answer:

It serves as a scaffold in multi-target kinase inhibitors (e.g., VEGFR-2, TIE-2):

- Thiourea derivatives : Synthesized via CS₂ addition to the aniline group, showing nanomolar IC₅₀ values in enzyme assays .

- Structure-activity relationship (SAR) : Bromine enhances hydrophobic interactions with kinase pockets, while CF₃ improves metabolic stability .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (ACUTE TOX 4 classification) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How does the stability of this compound vary under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : Protonation of the amine group increases solubility but may degrade bromo substituents at high temperatures.

- Basic conditions : Deprotonation facilitates nucleophilic substitution (e.g., Suzuki coupling) but risks hydrolysis of CF₃ groups .

Q. Advanced: Can this compound act as a bioisostere in drug design?

Methodological Answer:

Yes, its CF₃ group mimics methyl or ethyl groups while enhancing bioavailability:

- Metabolic stability : CF₃ reduces oxidative metabolism in cytochrome P450 assays .

- Docking studies : Derivatives bind tightly to microbial enzymes (e.g., leucyl-tRNA synthetase) with ΔG ≈ -9.5 kcal/mol .

Q. Basic: What analytical standards are used to assess the purity of this compound?

Methodological Answer:

属性

IUPAC Name |

3-bromo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTLKVYOWNTDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203491 | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54962-75-3 | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54962-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054962753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4G2QG6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。